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Compound of Interest

Compound Name: 2-Isopropyl-4-nitro-1H-imidazole

Cat. No.: B125551 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 2-
Isopropyl-4-nitro-1H-imidazole is scarce. This guide provides a comprehensive overview

based on the known physicochemical properties of the broader class of nitroimidazole

derivatives and outlines best-practice experimental protocols for determining these

characteristics.

Executive Summary
2-Isopropyl-4-nitro-1H-imidazole is a nitroimidazole derivative with potential applications in

medicinal chemistry, likely as an antimicrobial or antiparasitic agent. Understanding its solubility

and stability is paramount for formulation development, analytical method validation, and

ensuring therapeutic efficacy and safety. This document serves as a technical resource,

offering insights into the anticipated properties of 2-Isopropyl-4-nitro-1H-imidazole and

providing detailed, generalized protocols for their experimental determination.

Physicochemical Properties
Based on its structure, 2-Isopropyl-4-nitro-1H-imidazole is expected to be a weakly basic

compound with a crystalline solid form at room temperature. The presence of the nitro group, a

strong electron-withdrawing group, significantly influences the molecule's polarity and,

consequently, its solubility and stability.
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Solubility Profile
While specific quantitative data for 2-Isopropyl-4-nitro-1H-imidazole is not readily available in

the literature, a qualitative solubility profile can be inferred from related nitroimidazole

compounds such as metronidazole and ornidazole.

Table 1: Anticipated Solubility of 2-Isopropyl-4-nitro-1H-imidazole in Various Solvents

Solvent Class Example Solvents
Anticipated
Solubility

Rationale

Polar Protic
Water, Ethanol,

Methanol
Low to Moderate

The imidazole ring

and nitro group can

participate in

hydrogen bonding, but

the isopropyl group

adds lipophilicity, likely

limiting aqueous

solubility. Solubility in

alcohols is expected

to be higher than in

water.

Polar Aprotic

DMSO,

Dimethylformamide

(DMF)

High

These solvents are

strong hydrogen bond

acceptors and can

effectively solvate the

polar functional

groups of the

molecule.

Non-Polar Toluene, Hexane Low

The overall polarity of

the molecule is too

high for significant

solubility in non-polar

solvents.
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Experimental Protocol: Kinetic and Thermodynamic
Solubility Assessment
A standard approach to determine the solubility of a new chemical entity involves both kinetic

and thermodynamic methods.

3.1.1 Materials and Equipment

2-Isopropyl-4-nitro-1H-imidazole (crystalline solid)

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO,

etc.)

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

and detector (e.g., UV-Vis)

Incubator shaker

Centrifuge

Analytical balance

pH meter

Vials and syringes with filters

3.1.2 Kinetic Solubility (High-Throughput Method)

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in

a strong organic solvent like DMSO (e.g., 10 mg/mL).

Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a

96-well plate.

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer

to achieve the desired final concentration range.
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Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined

period (e.g., 2-4 hours).

Analysis: Analyze the concentration of the dissolved compound in the supernatant using a

rapid analytical technique like HPLC-UV. The highest concentration at which no precipitation

is observed is the kinetic solubility.

3.1.3 Thermodynamic Solubility (Shake-Flask Method)

Sample Preparation: Add an excess amount of the solid compound to a known volume of the

desired solvent in a sealed vial.

Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or

37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples to pellet the excess solid.

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it, and determine the

concentration of the dissolved compound using a validated HPLC method.

Below is a graphical representation of the experimental workflow for determining

thermodynamic solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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